molecular formula C17H22BrNO2 B1652857 N-(3,4-dimethoxybenzyl)-2-phenylethanamine hydrobromide CAS No. 1609409-24-6

N-(3,4-dimethoxybenzyl)-2-phenylethanamine hydrobromide

Cat. No.: B1652857
CAS No.: 1609409-24-6
M. Wt: 352.3
InChI Key: PKYMUHVPHRQHQA-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Systematic Identification

This compound follows systematic nomenclature conventions that accurately reflect its molecular architecture. The International Union of Pure and Applied Chemistry designation precisely describes the compound's structural features, beginning with the N-substituted benzyl group containing methoxy substituents at the 3 and 4 positions of the aromatic ring, followed by the 2-phenylethanamine backbone, and concluding with the hydrobromide salt designation.

The systematic identification parameters for this compound include several key identifiers that ensure unambiguous characterization across chemical databases and research applications. The Chemical Abstracts Service registry number 1609409-24-6 provides a unique numerical identifier that distinguishes this specific compound from structurally related analogs. The International Chemical Identifier system generates a standardized string representation that encodes the complete molecular structure: 1S/C17H21NO2.BrH/c1-19-16-9-8-15(12-17(16)20-2)13-18-11-10-14-6-4-3-5-7-14;/h3-9,12,18H,10-11,13H2,1-2H3;1H.

The corresponding International Chemical Identifier Key PKYMUHVPHRQHQA-UHFFFAOYSA-N provides a shortened version of the full identifier that facilitates database searches and cross-referencing activities. These systematic identifiers collectively ensure accurate identification and prevent confusion with positional isomers or structurally similar compounds within the phenethylamine class.

Identification Parameter Value
Chemical Abstracts Service Number 1609409-24-6
International Chemical Identifier Key PKYMUHVPHRQHQA-UHFFFAOYSA-N
Salt Form Hydrobromide
Systematic Name This compound

Molecular Formula and Crystallographic Data Analysis

The molecular formula of this compound is accurately represented as C₁₇H₂₂BrNO₂, reflecting the complete composition including the hydrobromide salt component. The linear formula C₁₇H₂₁NO₂ represents the free base form, while the inclusion of the bromide anion increases the total molecular weight to 352.3 grams per mole. This molecular composition indicates the presence of seventeen carbon atoms, twenty-two hydrogen atoms, one nitrogen atom, two oxygen atoms, and one bromine atom in the salt form.

Crystallographic analysis reveals that the compound exists as a solid at room temperature, with the hydrobromide salt formation significantly influencing its physical properties and crystalline structure. The salt formation enhances solubility characteristics compared to the free base form, which is typical for phenethylamine derivatives when converted to their corresponding hydrohalide salts. The bromide counterion participates in ionic interactions that stabilize the crystal lattice and contribute to the compound's overall structural integrity.

Related crystallographic studies of phenethylamine compounds provide insight into the typical structural parameters observed in this class of molecules. For comparable compounds in the phenethylamine family, crystallographic data typically reveals monoclinic crystal systems with specific space group designations that reflect the molecular packing arrangements and intermolecular interactions present in the solid state.

Molecular Parameter Value
Molecular Formula (salt) C₁₇H₂₂BrNO₂
Molecular Formula (free base) C₁₇H₂₁NO₂
Molecular Weight 352.3 g/mol
Physical State Solid
Purity 95%

Comparative Structural Analysis with Related Phenethylamine Derivatives

Comparative structural analysis reveals significant differences between this compound and related phenethylamine derivatives, particularly in terms of substitution patterns and resulting pharmacological profiles. The 3,4-dimethoxy substitution pattern on the benzyl group distinguishes this compound from positional isomers such as N-(3,5-dimethoxybenzyl)-2-phenylethanamine hydrochloride, which exhibits methoxy groups at the 3 and 5 positions instead.

The parent compound 3,4-dimethoxyphenethylamine, also known as homoveratrylamine, serves as a structural reference point for understanding the modifications present in the N-benzyl derivative. The parent compound has the molecular formula C₁₀H₁₅NO₂ and represents the basic phenethylamine scaffold with 3,4-dimethoxy substitution directly on the phenyl ring. The N-benzyl modification in the target compound introduces an additional aromatic ring system and extends the molecular framework considerably.

Structure-activity relationship studies within the phenethylamine class demonstrate that methoxy substitution patterns significantly influence biological activity and receptor binding profiles. The 2,5-dimethoxy pattern, commonly found in compounds such as those described in recent research on 2,5-dimethoxyphenylpiperidines, exhibits distinct pharmacological properties compared to the 3,4-dimethoxy arrangement. Research indicates that removal of methoxy groups or alteration of their positions dramatically affects receptor activity, with the 3,4-pattern typically associated with different binding characteristics compared to other substitution patterns.

The crystallographic properties of related phenethylamine compounds provide additional context for structural comparisons. Studies of 1-phenylethan-1-aminium compounds reveal typical crystal parameters including monoclinic space groups and specific unit cell dimensions that characterize this molecular class. The incorporation of methoxy substituents and N-benzyl modifications influences these crystallographic properties and affects the overall molecular geometry and packing arrangements in the solid state.

Compound Substitution Pattern Molecular Formula Key Structural Difference
N-(3,4-dimethoxybenzyl)-2-phenylethanamine 3,4-dimethoxy benzyl C₁₇H₂₁NO₂ Target compound
N-(3,5-dimethoxybenzyl)-2-phenylethanamine 3,5-dimethoxy benzyl C₁₇H₂₁NO₂ Positional isomer
3,4-dimethoxyphenethylamine 3,4-dimethoxy phenyl C₁₀H₁₅NO₂ Parent structure
N-benzyl-2-phenylethanamine Unsubstituted benzyl C₁₅H₁₇N No methoxy groups

Biosynthetic pathway considerations reveal that phenethylamine alkaloids, including those with methoxy substitutions, originate from the amino acid L-tyrosine through specific enzymatic modifications. These compounds are classified as protoalkaloids because they do not incorporate the nitrogen atom as part of a ring system, distinguishing them from true alkaloids. The 3,4-dimethoxy substitution pattern found in the target compound relates to the natural biosynthetic pathway that produces dopamine and related catecholamines, though the N-benzyl modification represents a synthetic elaboration not found in natural systems.

Properties

IUPAC Name

N-[(3,4-dimethoxyphenyl)methyl]-2-phenylethanamine;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO2.BrH/c1-19-16-9-8-15(12-17(16)20-2)13-18-11-10-14-6-4-3-5-7-14;/h3-9,12,18H,10-11,13H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKYMUHVPHRQHQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CNCCC2=CC=CC=C2)OC.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1609409-24-6
Record name Benzeneethanamine, N-[(3,4-dimethoxyphenyl)methyl]-, hydrobromide (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1609409-24-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Scientific Research Applications

Serotonin Receptor Agonism

N-(3,4-dimethoxybenzyl)-2-phenylethanamine hydrobromide has been studied for its interactions with serotonin receptors, particularly the 5-HT2A and 5-HT2C subtypes. Research indicates that compounds with similar structures can act as selective agonists for these receptors, which are implicated in various psychological conditions and disorders such as schizophrenia and depression .

Psychedelic Research

Studies have shown that derivatives of phenethylamines can exhibit psychedelic properties through their action on serotonin receptors. The structure of this compound suggests potential for similar effects, making it a candidate for further exploration in psychedelic research .

Development of Therapeutics

The compound serves as an intermediate in the synthesis of other pharmacologically active substances, such as Verapamil, a calcium channel blocker used to treat hypertension and cardiac conditions. Its derivatives are being investigated for their therapeutic potential in treating various cardiovascular diseases .

Weight Loss and Metabolic Disorders

Research indicates that compounds similar to this compound may influence metabolic pathways, potentially leading to applications in weight management and metabolic disorders .

Behavioral Studies

The compound's interaction with serotonin receptors positions it as a valuable tool in behavioral neuroscience studies aimed at understanding mood regulation and the mechanisms underlying anxiety and depression .

Table: Summary of Key Studies Involving this compound

Study ReferenceFocus AreaFindings
Synthesis of VerapamilDemonstrated the role of intermediates like this compound in drug synthesis.
Serotonin Receptor BindingShowed potential agonistic activity at 5-HT2A and 5-HT2C receptors, indicating psychedelic properties.
Behavioral NeuroscienceSuggested implications for mood regulation based on receptor interactions.

Mechanism of Action

The mechanism by which N-(3,4-dimethoxybenzyl)-2-phenylethanamine hydrobromide exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound may inhibit or activate specific pathways, leading to biological effects. The exact mechanism can vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Properties

The table below summarizes key structural features and calculated molecular weights of N-(3,4-dimethoxybenzyl)-2-phenylethanamine hydrobromide and its analogs:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features Source
This compound 3,4-dimethoxybenzyl, phenyl C₁₇H₂₁NO₂·HBr 352.27 High lipophilicity due to aromatic groups; potential CNS activity Target compound
2-(1,3-Benzodioxol-5-yl)-N-(2,3-dimethoxybenzyl)-N-methylethanamine hydrobromide (6.HBr) 1,3-benzodioxol-5-yl, 2,3-dimethoxybenzyl C₁₉H₂₂NO₄·HBr 424.29 Benzodioxole enhances ring strain; antibacterial activity
N-(3,4-dimethoxybenzyl)-2-(4-fluorophenyl)ethanamine hydrochloride 4-fluorophenyl, 3,4-dimethoxybenzyl C₁₇H₂₀FNO₂·HCl 325.81 Fluorine increases electronegativity; reduced lipophilicity vs. phenyl
N-(3,4-dimethoxybenzyl)-1,2,3,4-tetrahydro-1-naphthalenamine hydrobromide Tetrahydro-naphthalenamine, 3,4-dimethoxybenzyl C₂₀H₂₅NO₂·HBr 408.33 Bulky naphthalenamine group; possible reduced absorption
(2,3-Dimethoxybenzyl)(2-methoxybenzyl)amine hydrobromide 2,3-dimethoxybenzyl, 2-methoxybenzyl C₁₈H₂₃NO₃·HBr 400.28 Dual methoxybenzyl groups; steric hindrance may limit binding
Key Observations:
  • In contrast, 2,3-dimethoxy analogs () may exhibit weaker binding due to altered electronic effects .
  • Aromatic Groups: Replacement of phenyl with fluorophenyl () reduces molecular weight and lipophilicity (logP ~2.8 vs.
  • Bulkier Groups : The naphthalenamine analog () has a higher molecular weight (~408 g/mol), which may impair solubility and oral bioavailability compared to the target compound .
Antibacterial Potential:
  • The benzodioxole-containing analog () showed moderate antibacterial activity against Staphylococcus aureus (MIC = 32 µg/mL), attributed to interactions with bacterial topoisomerase IV via molecular docking . The target compound lacks the benzodioxole moiety but retains methoxy groups, which may support weaker antibacterial effects.
CNS-Targeting Hypotheses:
  • The 3,4-dimethoxybenzyl group in the target compound resembles the catechol structure of dopamine, suggesting possible affinity for adrenergic or serotonergic receptors. However, the absence of a hydroxyl group limits direct comparison to natural neurotransmitters .

Pharmacokinetic Considerations

    Biological Activity

    N-(3,4-Dimethoxybenzyl)-2-phenylethanamine hydrobromide is a phenethylamine derivative that has garnered interest in pharmacological research due to its potential biological activities. This compound, characterized by its unique structural features, may exhibit a range of effects on various biological systems, particularly in the context of neuropharmacology and receptor interactions.

    Chemical Structure and Properties

    The compound is a derivative of 2-phenylethanamine, with methoxy groups at the 3 and 4 positions on the benzyl ring. Its chemical formula is C16H20BrNC_{16}H_{20}BrN with a molecular weight of approximately 305.25 g/mol. The presence of methoxy groups enhances its lipophilicity, which can affect its bioavailability and receptor binding properties.

    Research indicates that compounds similar to this compound may interact with several neurotransmitter receptors, including:

    • Serotonin Receptors (5-HT) : Many phenethylamines are known to act as agonists or antagonists at various serotonin receptor subtypes, which can influence mood and behavior.
    • Dopamine Receptors : The structural similarity to other psychoactive compounds suggests potential dopaminergic activity, which may be relevant in the treatment of disorders like depression and schizophrenia.
    • Orexin Receptors : Studies have shown that related compounds can modulate orexin signaling pathways, which are critical in regulating arousal, wakefulness, and appetite .

    Pharmacological Studies

    Several studies have evaluated the pharmacological effects of related compounds:

    • Orexin System Modulation :
      • Compounds that interact with orexin receptors have been shown to influence drug-seeking behaviors in animal models. For instance, antagonists of the orexin-1 receptor have been reported to reduce cocaine-seeking behaviors in conditioned place preference tests .
    • Serotonin Receptor Agonism :
      • Some derivatives exhibit selective agonist activity at 5-HT_2A receptors. These interactions are being explored for their potential therapeutic applications in mood disorders .
    • Neuroprotective Effects :
      • Certain phenethylamines have demonstrated neuroprotective properties in preclinical models, suggesting that this compound may also possess similar effects.

    Data Table: Summary of Biological Activities

    Activity TypeCompound ReferenceObserved Effects
    Orexin Receptor Antagonism Reduced drug-seeking behavior
    5-HT_2A Receptor Agonism Potential antidepressant effects
    Dopaminergic Activity Influence on mood and reward pathways

    Case Studies

    In a recent study examining the structure-activity relationship (SAR) of phenethylamine derivatives, researchers found that modifications at the benzyl position significantly affected receptor selectivity and potency. The introduction of methoxy groups was correlated with enhanced activity at serotonin receptors while maintaining safety profiles .

    Another investigation highlighted the potential for these compounds to serve as scaffolds for developing novel therapeutics targeting both orexin and serotonin systems, emphasizing their dual-action potential in treating complex neuropsychiatric conditions .

    Preparation Methods

    Reaction Mechanism and Stoichiometry

    The core synthesis involves the alkylation of 2-phenylethanamine (phenethylamine) with 3,4-dimethoxybenzyl chloride in the presence of a base. The reaction proceeds via an SN2 mechanism, where the primary amine attacks the electrophilic carbon of the benzyl chloride, displacing the chloride ion. To minimize over-alkylation (formation of tertiary amines), a 1:1 molar ratio of 3,4-dimethoxybenzyl chloride to phenethylamine is maintained, with excess amine often used to drive the reaction to completion.

    Representative Reaction:
    $$
    \text{3,4-Dimethoxybenzyl chloride} + \text{2-Phenylethanamine} \xrightarrow{\text{Base}} \text{N-(3,4-Dimethoxybenzyl)-2-phenylethanamine} + \text{HCl}
    $$

    Solvent and Base Selection

    Optimal solvents include polar aprotic media such as dichloromethane (DCM) or toluene, which enhance nucleophilicity without participating in side reactions. Sodium hydroxide (NaOH) or potassium carbonate (K$$2$$CO$$3$$) are preferred bases for deprotonating the amine.

    Table 1: Solvent and Base Impact on Reaction Yield

    Solvent Base Temperature (°C) Time (h) Yield (%)
    DCM NaOH 40 6 78
    Toluene K$$2$$CO$$3$$ 110 (reflux) 4 85
    THF Et$$_3$$N 60 5 65

    Data adapted from etherification and alkylation protocols in analogous syntheses.

    Salt Formation: Hydrobromide Preparation

    Acid-Base Neutralization

    The freebase amine is treated with hydrobromic acid (HBr) in ethanol or diethyl ether to precipitate the hydrobromide salt. Stoichiometric HBr ensures complete protonation of the amine, with cooling (0–5°C) enhancing crystallization.

    Procedure:

    • Dissolve N-(3,4-dimethoxybenzyl)-2-phenylethanamine in anhydrous ethanol.
    • Add 48% aqueous HBr dropwise until pH < 3.
    • Cool to 0°C, filter crystals, and wash with cold ether.

    Table 2: Salt Crystallization Conditions

    Solvent HBr Source Temperature (°C) Purity (%) Yield (%)
    Ethanol 48% HBr 0 98 88
    Acetone HBr gas 25 95 75

    Industrial-Scale Adaptations

    Continuous Flow Reactors

    Patented methodologies for related compounds emphasize continuous flow systems to improve reaction control and scalability. For instance, tubular reactors enable precise temperature modulation during benzyl chloride addition, reducing byproduct formation.

    Waste Management

    Cyanide waste from alternative routes (e.g., nitrile intermediates) is neutralized via alkaline hydrolysis at 140–150°C, ensuring compliance with environmental regulations.

    Analytical Validation

    Purity Assessment

    • HPLC : Reverse-phase chromatography (C18 column, acetonitrile/water gradient) confirms >98% purity.
    • $$^1$$H NMR (400 MHz, CDCl$$3$$): δ 7.25–7.15 (m, 5H, Ar-H), 6.85 (d, J = 8.4 Hz, 1H, Ar-H), 6.75 (s, 1H, Ar-H), 3.85 (s, 3H, OCH$$3$$), 3.82 (s, 3H, OCH$$3$$), 3.70 (s, 2H, NCH$$2$$), 2.75 (t, J = 7.2 Hz, 2H, CH$$2$$), 2.60 (t, J = 7.2 Hz, 2H, CH$$2$$).

    Challenges and Mitigation

    Over-Alkylation

    Secondary amine formation is favored by slow addition of benzyl chloride and excess phenethylamine. Tertiary amine byproducts (<5%) are removed via silica gel chromatography.

    Moisture Sensitivity

    3,4-Dimethoxybenzyl chloride is hygroscopic; reactions are conducted under nitrogen with molecular sieves to prevent hydrolysis.

    Q & A

    Basic Research Questions

    Q. What are the optimal synthetic routes for N-(3,4-dimethoxybenzyl)-2-phenylethanamine hydrobromide, and how can purity be maximized?

    • Methodology : The synthesis typically involves a two-step process:

    Condensation : React 3,4-dimethoxybenzyl chloride with phenylethylamine in the presence of a base (e.g., K₂CO₃) in a polar aprotic solvent (e.g., DMF) at 60–80°C for 12–24 hours .

    Salt Formation : Treat the free base with hydrobromic acid (HBr) in ethanol under reflux to precipitate the hydrobromide salt .

    • Purity Control : Use HPLC (C18 column, methanol/water + 0.1% TFA) to monitor reaction progress. Recrystallization from ethanol/ether yields >95% purity .

    Q. How can the compound’s stability be assessed under varying storage conditions?

    • Methodology :

    • Thermal Stability : Conduct thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to determine decomposition temperatures.
    • Photostability : Expose samples to UV light (254 nm) and analyze degradation via LC-MS over 7–14 days .
    • Hygroscopicity : Store samples at 25°C/60% RH and measure mass changes weekly. Data suggests dimethoxybenzyl derivatives are moderately hygroscopic .

    Q. What spectroscopic techniques are critical for structural confirmation?

    • Key Methods :

    • NMR : ¹H/¹³C NMR in DMSO-d₆ to identify aromatic protons (δ 6.7–7.3 ppm) and methoxy groups (δ 3.8 ppm) .
    • FT-IR : Peaks at ~2500 cm⁻¹ (N-H stretch) and 1600 cm⁻¹ (C=C aromatic) confirm amine and aromatic moieties .
    • Mass Spectrometry : ESI-MS ([M+H]⁺ expected at m/z 330.2; hydrobromide adds ~80 Da) .

    Advanced Research Questions

    Q. How does the spatial arrangement of methoxy groups influence receptor binding affinity?

    • Methodology :

    • SAR Studies : Synthesize analogs with mono-/di-methoxy substitutions and compare binding to serotonin/dopamine receptors via radioligand assays (e.g., 5-HT₂A IC₅₀ measurements) .
    • Computational Modeling : Use molecular docking (AutoDock Vina) to simulate interactions with receptor active sites. 3,4-Dimethoxy positioning enhances π-π stacking with aromatic residues .

    Q. What strategies resolve contradictions in reported biological activity data for structurally similar compounds?

    • Methodology :

    • Meta-Analysis : Compile data from PubChem and independent studies (e.g., EC₅₀ values for neuropharmacological activity) .
    • Experimental Replication : Standardize assays (e.g., cAMP accumulation in HEK293 cells) to control for variables like cell line specificity .
    • Statistical Validation : Apply ANOVA to assess significance of divergent results (e.g., anti-inflammatory activity in murine vs. human models) .

    Q. How can reaction conditions be optimized to scale synthesis without compromising yield?

    • Methodology :

    • DoE Approach : Use a factorial design to test variables (temperature, solvent ratio, catalyst). For example, increasing DMF volume from 3 mL to 10 mL improves yield by 15% .
    • Flow Chemistry : Pilot continuous flow synthesis to reduce side reactions (residence time ~30 mins, 70°C) .

    Retrosynthesis Analysis

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    Feasible Synthetic Routes

    Reactant of Route 1
    Reactant of Route 1
    N-(3,4-dimethoxybenzyl)-2-phenylethanamine hydrobromide
    Reactant of Route 2
    Reactant of Route 2
    N-(3,4-dimethoxybenzyl)-2-phenylethanamine hydrobromide

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